molecular formula C18H20FN3O4 B601383 9-Piperazino ofloxacin, (S)- CAS No. 178912-62-4

9-Piperazino ofloxacin, (S)-

Cat. No. B601383
M. Wt: 361.38
InChI Key:
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Description

9-Piperazino ofloxacin, (S)-, is a compound with the molecular formula C18H20FN3O4 . It is a racemic mixture .


Synthesis Analysis

The synthesis of piperazines involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, leading to protected piperazines 3 in 81–91% yields .


Molecular Structure Analysis

The molecular structure of 9-Piperazino ofloxacin, (S)-, is represented by the formula C18H20FN3O4 . The average mass is 361.367 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Piperazino ofloxacin, (S)-, include a density of 1.5±0.1 g/cm3, boiling point of 588.1±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, and a flash point of 309.5±30.1 °C . The compound has 7 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Environmental Impact Studies In environmental sciences, the impact of pharmaceuticals, including "9-Piperazino ofloxacin (S)-," on water systems is of great interest. Carbajo et al. (2015) studied the continuous ozonation of the antibiotic ofloxacin in different water matrices, revealing the degradation of piperazinyl and quinolone moieties, which are key structures in "9-Piperazino ofloxacin (S)-." The study's focus on the aquatic toxicity of treated water highlights the environmental relevance of understanding the fate and transformation products of such compounds in water treatment processes (Carbajo et al., 2015).

Biodegradation and Environmental Remediation Amorim et al. (2014) explored the biodegradation of fluoroquinolone antibiotics, including ofloxacin, by a specific fluoroorganic-degrading strain. The study found that biotransformation primarily occurred through the cleavage of the piperazine ring, directly involving "9-Piperazino ofloxacin (S)-" or its structural analogs. This research is significant for environmental remediation, offering insights into the potential use of specific microorganisms in bioaugmentation processes to enhance the removal of contaminants like "9-Piperazino ofloxacin (S)-" from wastewater (Amorim et al., 2014).

Antimicrobial Activity Studies Research by Mohammadhosseini et al. (2012) focused on synthesizing novel derivatives of levofloxacin, a compound structurally related to "9-Piperazino ofloxacin (S)-," and evaluating their antibacterial activities. The study introduced functionalized thienylethyl moiety on the piperazine ring of levofloxacin, contributing to the understanding of structural modifications that can enhance antimicrobial efficacy against certain bacteria (Mohammadhosseini et al., 2012).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKLRRIGREDDW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170613
Record name 9-Piperazino ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Piperazino ofloxacin, (S)-

CAS RN

178912-62-4
Record name 9-Piperazino ofloxacin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Piperazino ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-PIPERAZINO OFLOXACIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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